ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of bromine atoms at positions 6 and 8 on the chromene ring, exhibits unique chemical properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of ethyl 2-oxo-2H-chromene-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and reaction times to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The compound can be reduced to form corresponding dihydro derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the chromene ring can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Formation of substituted chromene derivatives.
Reduction: Formation of dihydrochromene derivatives.
Oxidation: Formation of oxidized chromene derivatives with additional functional groups.
Scientific Research Applications
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a precursor for synthesizing bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds and heterocycles.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: Employed in studying enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the chromene ring structure allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Ethyl 8-bromo-2-oxo-2H-chromene-3-carboxylate
- Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate
Uniqueness
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of two bromine atoms at specific positions on the chromene ring. This dual bromination enhances its reactivity and allows for more diverse chemical modifications compared to its mono-brominated or chloro-substituted counterparts .
Properties
IUPAC Name |
ethyl 6,8-dibromo-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O4/c1-2-17-11(15)8-4-6-3-7(13)5-9(14)10(6)18-12(8)16/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERPJUOPTLEUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361303 | |
Record name | Ethyl 6,8-dibromo-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-89-5 | |
Record name | Ethyl 6,8-dibromo-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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